N-Methyl-3-phenylpropylamine hydrochloride is a secondary amine salt belonging to the aralkylamine class. Its primary procurement value lies in its role as a well-characterized synthetic intermediate for producing more complex, pharmacologically active molecules, particularly selective norepinephrine reuptake inhibitors (NRIs) like Nisoxetine and as a related compound or impurity in the synthesis of Fluoxetine. The hydrochloride salt form typically confers advantageous physical properties, such as being a water-soluble, crystalline solid, which simplifies handling, purification, and formulation compared to its free base form.
Substituting N-Methyl-3-phenylpropylamine hydrochloride with its free base or with the demethylated analog, 3-phenylpropylamine, introduces significant process and performance liabilities. The free base is typically a liquid or low-melting solid, complicating accurate weighing, handling, and storage, whereas the hydrochloride is a stable, crystalline solid with enhanced water solubility, critical for consistent reaction kinetics and formulation. Furthermore, the N-methyl group is not an arbitrary feature; its presence is fundamental to the target biological activity. Removing it (i.e., using 3-phenylpropylamine) or altering it would fundamentally change the molecule's interaction with targets like the norepinephrine transporter, rendering it unsuitable as a precursor for specific downstream compounds like Nisoxetine or Atomoxetine.
N-Methyl-3-phenylpropylamine hydrochloride is consistently described as a white crystalline solid. In contrast, closely related free bases such as (R)-(-)-1-Methyl-3-phenylpropylamine are liquids. This physical state difference is a primary procurement differentiator. Crystalline solids are significantly easier to handle, weigh accurately, and store with long-term stability compared to liquids or oils, which are prone to degradation and handling losses. The hydrochloride form also confers enhanced solubility in aqueous or protic solvents, a critical factor for predictable performance in many reaction and formulation protocols.
| Evidence Dimension | Physical State at STP |
| Target Compound Data | Crystalline Solid |
| Comparator Or Baseline | N-Methyl-3-phenylpropylamine (Free Base): Typically a liquid/oil |
| Quantified Difference | Qualitative but high-impact: Solid vs. Liquid |
| Conditions | Standard Temperature and Pressure |
The solid form significantly reduces handling errors, improves weighing accuracy, and enhances storage stability, leading to more reproducible outcomes in synthesis and formulation.
This compound is a direct structural precursor to Nisoxetine, a potent and selective norepinephrine reuptake inhibitor (NET Ki = 0.8 nM). Nisoxetine is N-Methyl-3-phenylpropylamine with an added o-methoxyphenoxy group at the 3-position. The N-methyl-3-phenylpropylamine core is essential for this class of NET inhibitors. Patents describing the synthesis of related compounds, such as Atomoxetine, frequently start with the closely related N-methyl-3-hydroxy-3-phenylpropylamine, highlighting the established utility of this specific molecular scaffold in the synthesis of high-value pharmaceutical agents.
| Evidence Dimension | Precursor Relationship |
| Target Compound Data | Direct precursor to Nisoxetine (NET Ki = 0.8 nM) |
| Comparator Or Baseline | Unsubstituted Phenylpropylamine: Lacks the N-methyl group essential for this specific class of NET inhibitors. |
| Quantified Difference | Serves as a key, validated building block for a highly potent (sub-nanomolar) NET inhibitor. |
| Conditions | Synthetic route for Nisoxetine and related NET inhibitors. |
Procuring this specific compound provides a validated and direct synthetic route to a class of potent NET inhibitors, de-risking the development of new chemical entities or the production of reference compounds.
N-Methyl-3-phenylpropylamine hydrochloride is officially designated as "Fluoxetine EP Impurity B" or "Fluoxetine USP Related Compound B". This status means it is a critical reference material for pharmaceutical quality control, required for the development and validation of analytical methods to ensure the purity of Fluoxetine, a widely used selective serotonin reuptake inhibitor (SSRI). Its availability in a high-purity, stable salt form is essential for this application.
| Evidence Dimension | Regulatory / Analytical Status |
| Target Compound Data | Designated as Fluoxetine Impurity B (hydrochloride form). |
| Comparator Or Baseline | Uncharacterized analogous compounds: Lack official status and are unsuitable for use as certified reference materials in QC. |
| Quantified Difference | Official designation as a pharmacopoeial impurity standard. |
| Conditions | Pharmaceutical quality control and analytical method validation for Fluoxetine. |
For analytical labs and QC departments, procuring this specific compound is a requirement for regulatory compliance and for validating the purity of Fluoxetine active pharmaceutical ingredients (APIs) and final products.
The compound's core structure is a validated scaffold for potent NRIs. Its use is indicated in synthetic campaigns targeting Nisoxetine, Atomoxetine analogs, or other novel phenoxy-phenylpropylamine derivatives for neuroscience research and drug discovery.
As a designated impurity of Fluoxetine (Impurity B), this compound is the correct choice for analytical laboratories performing method validation, stability studies, and routine quality control testing on Fluoxetine API and formulated products to meet regulatory standards.
In medicinal chemistry, this compound serves as an ideal starting point or negative control in SAR studies. Its simple structure allows researchers to systematically explore how substitutions on the phenyl ring or at the 3-position alter affinity and selectivity for monoamine transporters.
Irritant